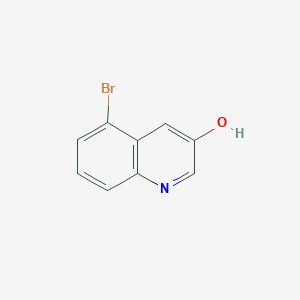

5-Bromoquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIBVPSBIRPADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734926 | |

| Record name | 5-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261733-77-0 | |

| Record name | 5-Bromoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Bromoquinolin-3-ol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] 5-Bromoquinolin-3-ol, a distinct member of this family, is poised at the intersection of structural motifs known to impart significant pharmacological effects. While direct mechanistic studies on this specific molecule are not yet prevalent in the public scientific literature, a robust hypothesis for its mechanism of action can be formulated based on extensive research into its structural analogs. This guide synthesizes the current understanding of bromo- and hydroxy-substituted quinolines to propose a multi-faceted mechanism of action for this compound, focusing on its potential as an anticancer and antimicrobial agent. We will delve into the chemical rationale behind these hypotheses, propose experimental workflows for their validation, and provide a forward-looking perspective on its therapeutic potential.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug development, forming the core of numerous approved therapeutics.[3] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse interactions with biological macromolecules. The versatility of the quinoline scaffold is further enhanced by the ability to introduce various substituents at different positions, which can modulate its electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.[4]

Derivatives of quinoline have been successfully developed as antimalarials (e.g., chloroquine, mefloquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan, irinotecan).[3] The biological activity of these compounds is intimately linked to their substitution patterns. For instance, the 7-chloro group in chloroquine is crucial for its antimalarial activity, while the 4-amino group is also a key feature.[4] This underscores the importance of a detailed structure-activity relationship (SAR) analysis for any new quinoline derivative.

This compound possesses two key substituents: a bromine atom at the 5-position and a hydroxyl group at the 3-position. The bromine atom can act as a hydrogen bond acceptor and can influence the molecule's lipophilicity and metabolic stability. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its position at the C-3 position is of particular interest, as substitutions at this position have been shown to be critical for certain biological activities.[5] Based on the known bioactivities of related bromo- and hydroxy-quinolines, we hypothesize that this compound primarily exerts its effects through the inhibition of key enzymes involved in DNA replication and maintenance, and potentially through the disruption of microbial cell processes.

Hypothesized Mechanisms of Action

Given the structural features of this compound, we propose two primary, potentially overlapping, mechanisms of action: anticancer and antimicrobial.

Anticancer Activity: A Focus on Topoisomerase Inhibition

A significant body of evidence points to the ability of quinoline derivatives to act as anticancer agents by targeting topoisomerases.[6][7] These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

We hypothesize that this compound functions as a topoisomerase inhibitor. The planar quinoline ring system can intercalate between DNA base pairs, while the substituents at the 3- and 5-positions could then interact with the topoisomerase enzyme itself, stabilizing the DNA-enzyme cleavage complex. This "poisoned" complex prevents the re-ligation of the DNA strand, leading to double-strand breaks and cell death.

Specifically, bromo-derivatives of 8-substituted quinolines have demonstrated potential as topoisomerase I inhibitors.[8] It is plausible that the bromine atom of this compound contributes to the binding affinity and inhibitory potency against topoisomerases.

Caption: Hypothesized pathway of this compound inducing apoptosis via topoisomerase inhibition.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The quinolone family of antibiotics, such as ciprofloxacin, famously target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are absent in eukaryotes, making them excellent targets for selective antimicrobial therapy.

We propose that this compound may also exhibit antimicrobial activity through the inhibition of these bacterial enzymes. Similar to its hypothesized anticancer mechanism, the quinoline core could interact with the bacterial topoisomerase-DNA complex. Studies on 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have shown strong inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV.[9] This suggests that the presence of a bromine atom on the quinoline scaffold can be a key determinant for potent antibacterial activity.

Caption: Proposed antimicrobial mechanism of this compound targeting bacterial topoisomerases.

Experimental Validation Protocols

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on purified topoisomerase enzymes.

Protocol: Topoisomerase I Relaxation Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I enzyme, and varying concentrations of this compound in a suitable assay buffer.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for DNA relaxation.

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the amount of relaxed DNA in each lane to determine the IC50 value of this compound. A known Topoisomerase I inhibitor like camptothecin should be used as a positive control.

A similar assay can be performed for bacterial DNA gyrase (supercoiling assay) and Topoisomerase IV (decatenation assay) to assess antimicrobial activity.

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

-

Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Protocol: Broth Microdilution Method

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Analog Studies

While specific data for this compound is pending experimental determination, the following table summarizes the activity of related bromoquinoline derivatives to provide context for expected potency.

| Compound/Derivative Class | Target/Activity | IC50/MIC Value | Reference |

| 9-bromo-substituted indolizinoquinoline-5,12-diones | Anti-MRSA Activity | MIC: 0.031 µg/mL | [9] |

| Brominated 8-hydroxyquinolines | Antiproliferative (C6, HeLa, HT29 cells) | IC50: 6.7 to 25.6 µg/mL | [8] |

| 6-Bromo-5-nitroquinoline | Antiproliferative (HT29 cells) | Lower cytotoxicity than 5-FU | [10] |

Conclusion and Future Directions

This compound is a compound of significant interest for drug discovery, possessing structural motifs that suggest potent anticancer and antimicrobial activities. The hypothesized mechanisms of action, primarily centered on the inhibition of topoisomerase enzymes, are well-grounded in the extensive literature on quinoline derivatives. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs to establish a clear structure-activity relationship. Further studies to elucidate its off-target effects and pharmacokinetic profile will be crucial for its development as a potential therapeutic agent. The exploration of its potential as a dual anticancer and antimicrobial agent could also open up new avenues for combating drug-resistant infections in cancer patients.

References

- Höglund, I. P. J., et al. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.

- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.

- Pharmacy 180. (n.d.).

- Höglund, I. P. J., et al. (2010). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.

- Barreiro, E. J., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.

- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.

- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.

- Yang, G., et al. (2018).

- BenchChem. (2025).

- Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.

- BLD Pharm. (n.d.). Quinolin-3-ol.

- Ning, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

- Oriental Journal of Chemistry. (2023).

- Sharma, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Kumar, S., et al. (2009).

- Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- Barreiro, E. J., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.

- Salas-Ambrosio, P., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.

- Ma, S., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.

- Fantini, J., et al. (2020). Hydroxychloroquine: mechanism of action inhibiting SARS-CoV2 entry.

- Schrezenmeier, E., & Dörner, T. (2020).

- Wikipedia. (n.d.). Hydroxychloroquine.

- Fox, R. I. (1993).

- Hasudungan, A. (2020, March 28). Hydroxychloroquine (DMARD)

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Bromoquinolin-3-ol: An In-depth Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

The structural framework of 5-Bromoquinolin-3-ol dictates its spectroscopic signature. The quinoline core is a bicyclic aromatic system, giving rise to complex signals in the aromatic region of the NMR spectrum. The hydroxyl group will exhibit a characteristic stretching frequency in the IR spectrum, and its proton's chemical shift in ¹H NMR will be sensitive to solvent and concentration. The bromine atom's primary influence will be observed in the mass spectrum through its distinct isotopic pattern and in the ¹³C NMR spectrum through its electronic effect on the attached carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system, and one signal for the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, as well as the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 - 8.7 | d | ~2.5 |

| H-4 | ~7.4 - 7.6 | d | ~2.5 |

| H-6 | ~7.8 - 8.0 | dd | ~8.5, 7.5 |

| H-7 | ~7.6 - 7.8 | t | ~7.5 |

| H-8 | ~7.9 - 8.1 | dd | ~8.5, 1.0 |

| 3-OH | Variable (~9.5 - 10.5) | br s | - |

Disclaimer: These are predicted values based on data from analogous compounds and may vary from experimental results.

Interpretation and Causality:

-

H-2 and H-4: These protons are part of the pyridine ring and are deshielded by the adjacent electronegative nitrogen atom. They are expected to appear as doublets due to coupling with each other.

-

H-6, H-7, and H-8: These protons on the benzene ring will exhibit chemical shifts and coupling patterns typical of a substituted benzene system. The bromine at C-5 will influence the electronic environment of these protons.

-

3-OH: The hydroxyl proton's chemical shift is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding. In DMSO-d₆, it is expected to appear as a broad singlet at a relatively high chemical shift.

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals for the nine carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~150 - 153 |

| C-4 | ~110 - 113 |

| C-4a | ~140 - 143 |

| C-5 | ~118 - 121 |

| C-6 | ~130 - 133 |

| C-7 | ~125 - 128 |

| C-8 | ~128 - 131 |

| C-8a | ~127 - 130 |

Disclaimer: These are predicted values based on data from analogous compounds and may vary from experimental results.

Interpretation and Causality:

-

C-2 and C-3: C-2 is deshielded by the adjacent nitrogen atom. C-3 is directly attached to the electronegative oxygen atom, leading to a significant downfield shift.

-

C-5: The carbon atom directly bonded to the bromine (C-5) will have its chemical shift influenced by the heavy atom effect, though this is often less pronounced than the electronic effects on neighboring carbons.

-

Quaternary Carbons (C-4a, C-8a): These carbons, which are not directly bonded to any protons, will typically show weaker signals in the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Spectrometer Setup and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

For ¹H NMR, a standard one-pulse sequence is typically sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic rings) | 1500 - 1650 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1300 | Strong |

| C-Br stretch | 500 - 650 | Medium |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of this compound is expected to be a broad, strong absorption band in the 3200-3500 cm⁻¹ region, characteristic of the hydroxyl group involved in hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds within the aromatic quinoline ring.

-

Ring Vibrations: The complex pattern of absorptions in the 1500-1650 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline scaffold.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range is expected for the stretching vibration of the phenolic C-O bond.

-

C-Br Stretch: The absorption due to the carbon-bromine bond typically appears in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring a small amount of the neat solid to be placed on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum of this compound:

-

Molecular Ion Peak (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺ for C₉H₆⁷⁹BrNO at m/z ≈ 223

-

[M+2]⁺ for C₉H₆⁸¹BrNO at m/z ≈ 225

-

-

Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of CO, HCN, or Br.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is chosen based on the sample's properties and the desired information.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a logical process that integrates data from multiple spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data based on the compound's structure and data from analogous molecules. The interpretation of ¹H and ¹³C NMR spectra reveals the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of accurate structural assignment in chemical research and drug development.

References

- BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- BenchChem. (2025). 5-Bromoquinolin-8-ol | High-Purity Reagent.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

Sources

A Technical Guide to Quantum Chemical Calculations for 5-Bromoquinolin-3-ol: A DFT-Based Approach for Drug Development

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 5-Bromoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Recognizing the pivotal role of computational methods in modern drug discovery, this document details the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of the title molecule. We move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. This guide is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into geometry optimization, frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and simulation of UV-Vis spectra. All protocols are presented to be self-validating, promoting scientific integrity and accuracy.

Introduction: Bridging Computation and Medicinal Chemistry

The Significance of this compound

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1] The specific functionalization of the quinoline ring, such as the introduction of a bromine atom and a hydroxyl group in this compound, can significantly modulate its physicochemical properties and biological activity. The bromine atom can enhance reactivity for further synthetic modification, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[2]

The Role of Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in the drug design and development pipeline.[3][4][5] DFT allows for the accurate prediction of molecular properties such as geometry, electronic structure, and reactivity, at a fraction of the time and cost of empirical methods.[6] By modeling molecular behavior at the electronic level, researchers can gain profound insights into drug-receptor interactions, metabolic stability, and other key parameters that govern a molecule's therapeutic potential.[4][7] This in silico approach accelerates the identification and optimization of lead compounds.

Objectives of This Guide

This technical guide aims to provide a rigorous, step-by-step framework for performing DFT calculations on this compound. The objectives are to:

-

Establish a reliable computational protocol for geometry optimization and electronic structure analysis.

-

Detail the calculation and interpretation of key quantum chemical descriptors relevant to drug design.

-

Provide a workflow for simulating and interpreting spectroscopic data.

-

Offer a self-validating methodology that ensures the scientific rigor of the computational results.

Theoretical Framework and Computational Methodology

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction.[5] This approach offers an exceptional balance of computational accuracy and efficiency, making it the workhorse for computational studies of pharmaceutically relevant molecules.[5] This guide employs DFT to determine the ground state energy and other molecular properties derived from the electron density.[4]

Selecting the Appropriate Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its proven track record in providing excellent insights into the mechanisms of drug action and for its reliability in calculating the geometries and electronic properties of organic molecules.[5][8]

-

Basis Set: 6-311++G(d,p) The 6-311++G(d,p) basis set is a robust choice for molecules containing heteroatoms and halogens.[8][9]

-

6-311G: A triple-split valence basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and weak, non-covalent interactions like hydrogen bonds.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[9]

-

Software Selection

Quantum chemistry software packages such as Gaussian, ORCA, or similar programs are suitable for these calculations.[10] The protocols described herein are presented in a format that is readily adaptable to most major computational chemistry software.

Step-by-Step Computational Protocol

This section outlines the complete workflow for the quantum chemical analysis of this compound.

Workflow Overview

The computational process follows a logical sequence to ensure accuracy and validation at each stage.

Caption: Computational workflow for this compound.

Protocol Details

Step 1: Molecule Building Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro). Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).

Step 2: Input File Preparation Create an input file for your quantum chemistry software. A sample Gaussian input file would look like this:

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after optimization.

-

Pop=NBO: Keyword to request a Natural Bond Orbital analysis.[11]

Step 3: Geometry Optimization Submit the input file to the software. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

Step 4: Frequency Analysis (Self-Validation) This is a critical validation step. After optimization, the frequency calculation computes the vibrational modes of the molecule.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (transition state) or a higher-order saddle point, and the geometry is not a stable structure. The initial structure must then be perturbed and re-optimized.

Step 5: Electronic Properties Analysis From the optimized structure, several key electronic properties are calculated.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[12] It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic attack.[12][13][14] Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas prone to nucleophilic attack. This is vital for understanding drug-receptor interactions.[15][16]

Step 6: Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals representing Lewis structures (bonds, lone pairs).[11][17]

-

Key Outputs: NBO provides natural atomic charges, hybridization of orbitals, and details on donor-acceptor (hyperconjugative) interactions.[18][19] The second-order perturbation analysis within NBO quantifies the stabilization energy (E2) associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital, which is key to understanding intramolecular charge transfer.[11]

Step 7: Simulating the UV-Vis Spectrum The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT).[20][21] This calculation provides the excitation energies and oscillator strengths of electronic transitions.

-

Protocol: Use the optimized ground-state geometry and perform a TD-DFT calculation. A typical keyword in Gaussian would be TD(NStates=10, Singlets). This will calculate the first 10 singlet excited states. The results can be compared with experimental UV-Vis spectra for further validation of the computational method.[22][23]

Analysis and Interpretation of Results

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Key Quantum Chemical Descriptors for this compound

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Total Energy | Value | Hartrees | Thermodynamic stability |

| EHOMO | Value | eV | Electron-donating ability |

| ELUMO | Value | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value | eV | Chemical reactivity/kinetic stability |

| Dipole Moment | Value | Debye | Molecular polarity |

| Ionization Potential (I ≈ -EHOMO) | Value | eV | Energy to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | Value | eV | Energy released when adding an electron |

| Chemical Hardness (η ≈ ΔE/2) | Value | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | Value | eV | Propensity to accept electrons |

Note: Values are placeholders and must be populated from calculation output.

Table 2: Selected NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(C-C) | Value | n → σ* |

| π(C=C) | π*(C=N) | Value | π → π* |

| ... | ... | ... | ... |

Note: This table highlights the most significant intramolecular charge transfer interactions.

Relationships and Implications

The calculated properties are interconnected and provide a holistic view of the molecule's behavior, which is essential for drug design.

Caption: Relationship between calculated properties and drug design implications.

Conclusion and Future Directions

This guide has established an authoritative and self-validating protocol for the quantum chemical analysis of this compound using DFT. The described workflow, from geometry optimization to the analysis of electronic and spectroscopic properties, provides a powerful framework for characterizing this molecule and its derivatives. The insights gained from these calculations—understanding reactivity through FMO and MEP analysis, and intramolecular interactions via NBO—are directly applicable to the rational design of new therapeutic agents.[7] By accurately predicting molecular properties, these computational techniques significantly reduce experimental cycles, saving time and resources in the drug discovery process.[3]

Future work should focus on applying this validated methodology to a series of this compound derivatives to establish quantitative structure-activity relationships (QSAR). Furthermore, these calculations can serve as the foundation for more advanced simulations, such as molecular docking studies and molecular dynamics (MD) simulations, to explicitly model the interaction of these compounds with their biological targets.

References

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). International Halal and Healthy Products Journal.

-

Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. (2022). Polymers. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). Pharmaceuticals. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]

-

Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. (2022). OUCI. [Link]

-

Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. (2021). YouTube. [Link]

-

Role of DFT in Drug Design: A Mini Review. (2020). Journal of Drug Designing and Medicinal Chemistry. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

-

A Brief Review on Importance of DFT In Drug Design. (2019). EC Pharmacology and Toxicology. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). Cambridge Open Engage. [Link]

-

Natural Bond Orbitals (NBO) Data Analysis Explained. (2021). YouTube. [Link]

-

Application of molecular electrostatic potentials in drug design. (2014). ResearchGate. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. [Link]

-

Natural Bond Orbital (NBO) Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). National Institutes of Health. [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry. [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). University of Hamburg. [Link]

-

Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. (2024). ResearchGate. [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. [Link]

-

Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules. [Link]

-

Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (2013). ScienceDirect. [Link]

-

A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. (2019). ResearchGate. [Link]

-

B3LYP/6-31G(d,p), RM062X/6-31G(d,p), B3LYP/6-311++G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to the Molecular Structure of the Cs-C60Cl6 Molecule. (2021). Adıyaman University Journal of Science. [Link]

-

Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. (2019). ChemRxiv. [Link]

-

Fluorescein and its halogenated derivatives: theoretical and experimental study of the molecular structure and spectroscopic properties. (2017). RSC Advances. [Link]

-

Theoretical data of quantum chemical calculation using Gaussian 05 (HF/3-21G). (n.d.). ResearchGate. [Link]

-

Atomic charge distribution (au) for compound 1 at B3LYP/6-311++G (d,p) basis set. (2024). ResearchGate. [Link]

-

Theoretical Studies on the Structure and Spectroscopic Properties of Pseudohalides. (n.d.). SEDICI. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]

- 3. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [ouci.dntb.gov.ua]

- 4. longdom.org [longdom.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. NBO [cup.uni-muenchen.de]

- 12. MEP [cup.uni-muenchen.de]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. q-chem.com [q-chem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

In Silico Modeling of 5-Bromoquinolin-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Imperative for In Silico Modeling in Quinoline-Based Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The functionalization of this scaffold offers a rich chemical space for the design of novel therapeutics. 5-Bromoquinolin-3-ol derivatives, in particular, present a compelling starting point for drug discovery campaigns. The 3-hydroxyl group offers a crucial hydrogen bonding moiety, while the 5-bromo substitution provides a vector for further chemical modification and potential halogen bonding interactions.[3][4][5]

However, the synthesis and biological evaluation of extensive chemical libraries are resource-intensive endeavors. In silico modeling provides a rational, cost-effective, and accelerated pathway to navigate this chemical space, prioritize high-potential candidates, and elucidate mechanisms of action. This guide provides a comprehensive technical overview of a robust in silico workflow for the characterization and optimization of this compound derivatives, grounded in the principles of scientific integrity and field-proven insights.

Section 1: Foundational Physicochemical Characterization and Derivative Library Design

A successful in silico campaign begins with a thorough understanding of the lead scaffold and a rationally designed virtual library.

Core Scaffold Analysis: this compound

The unique properties of the this compound scaffold dictate the strategic choices in subsequent modeling steps.

-

The 3-Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor.[6] Its presence is anticipated to be a key determinant in ligand-protein interactions, anchoring the molecule within a binding site.[4][7] Furthermore, the hydroxyl group can influence aqueous solubility and metabolic pathways, critical parameters in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[8][9][10]

-

The 5-Bromo Substituent: The bromine atom introduces several key features. It adds significant steric bulk and increases the lipophilicity of the molecule.[3] Its electron-withdrawing nature can modulate the electronics of the quinoline ring system.[11] Critically, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[5] The bromine also serves as a synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the exploration of a wider chemical space.[12]

Virtual Library Design and Enumeration

The design of a virtual library of derivatives should be guided by the principles of Structure-Activity Relationship (SAR) exploration. The goal is to introduce chemical diversity at specific vectors to probe key interactions and optimize desired properties. For the this compound scaffold, strategic modifications could include:

-

Derivatization of the 3-hydroxyl group: Conversion to ethers or esters can modulate hydrogen bonding capacity, lipophilicity, and metabolic stability.

-

Substitution at other positions on the quinoline ring: Introducing various functional groups (e.g., small alkyls, amides, sulfonamides) can explore additional binding pockets and fine-tune physicochemical properties.

-

Bioisosteric replacement of the 5-bromo substituent: Replacing bromine with other halogens (Cl, F) or isosteric groups (e.g., CF3, CN) can systematically probe the impact of size, electronics, and halogen bonding potential on activity and ADMET properties.[13][14]

A well-designed virtual library should balance chemical diversity with synthetic feasibility.

Section 2: Target Identification and Structure-Based Drug Design

For many quinoline derivatives, the therapeutic effect is achieved through the inhibition of specific protein targets, often enzymes like kinases or topoisomerases.[9] Structure-based drug design (SBDD) leverages the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors.

Target Selection and Protein Preparation

The initial step is to identify a relevant biological target. This is often informed by existing literature on the biological activities of similar quinoline derivatives or through broader systems biology approaches. Once a target is selected, its 3D structure, typically from the Protein Data Bank (PDB), must be meticulously prepared for modeling.

Experimental Protocol: Protein Preparation for Molecular Docking

-

Obtain Crystal Structure: Download the PDB file of the target protein. If multiple structures are available, select one with a high resolution and a co-crystallized ligand similar to the quinoline scaffold, if possible.

-

Pre-processing: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for ligand binding or protein stability.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign Protonation States: Determine the appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4).

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] It is a cornerstone of SBDD, enabling the rapid screening of a virtual library to identify compounds with a high likelihood of binding to the target.[16][17]

Workflow for Molecular Docking of this compound Derivatives

Caption: Molecular Docking Workflow

Causality Behind Experimental Choices:

-

Ligand Preparation: Accurate 3D structures and charge models are critical for reliable docking. For this compound, it is important to consider the potential tautomeric states of the 3-hydroxyl group.

-

Receptor Grid Generation: The binding site is typically defined based on the location of a co-crystallized ligand or through pocket detection algorithms. The grid should be large enough to accommodate the derivatives in the virtual library.

-

Scoring Function: The choice of scoring function is crucial. Different functions may prioritize different types of interactions (e.g., hydrogen bonds, hydrophobic contacts). It is often advisable to use multiple scoring functions to build consensus.

-

Pose Analysis: The top-ranked poses should be visually inspected to ensure that they make sense from a chemical perspective. Key interactions to look for with this compound derivatives include:

-

Hydrogen bonds involving the 3-hydroxyl group.

-

Potential halogen bonds from the 5-bromo substituent to electron-rich atoms (e.g., backbone carbonyls).

-

Pi-stacking interactions with aromatic residues.

-

A summary of hypothetical docking results for a small set of derivatives against a kinase target is presented in Table 1.

| Compound ID | Derivative | Docking Score (kcal/mol) | Key Interactions |

| Lead-01 | This compound | -7.5 | H-bond with catalytic lysine, pi-stacking with phenylalanine |

| Deriv-01 | 5-Chloroquinolin-3-ol | -7.2 | H-bond with catalytic lysine, pi-stacking with phenylalanine |

| Deriv-02 | 5-Bromo-3-methoxyquinoline | -6.8 | Pi-stacking with phenylalanine (loss of H-bond) |

| Deriv-03 | 5-Bromo-3-ol-7-aminoquinoline | -8.2 | H-bond with catalytic lysine, additional H-bond with aspartate |

Table 1: Example Molecular Docking Results

Section 3: Ligand-Based Drug Design: When a Target Structure is Unknown

In cases where a high-quality 3D structure of the biological target is not available, ligand-based drug design (LBDD) methods can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[18] A robust QSAR model can be used to predict the activity of novel, untested compounds.[3][19]

Workflow for 3D-QSAR (CoMFA/CoMSIA) Modeling

Caption: 3D-QSAR Modeling Workflow

Causality Behind Experimental Choices:

-

Dataset Selection: The quality and diversity of the training set are paramount for building a predictive QSAR model. The activity data should span several orders of magnitude.

-

Molecular Alignment: The alignment hypothesis is the most critical step in 3D-QSAR. For this compound derivatives, aligning based on the rigid quinoline scaffold is a logical starting point.

-

Model Validation: A QSAR model is only useful if it can accurately predict the activity of new compounds. Rigorous internal and external validation is essential to avoid overfitting.

The output of a 3D-QSAR analysis is often visualized as contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity. These maps provide intuitive guidance for designing more potent derivatives.

Section 4: Refining Predictions with Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand binding, biological systems are dynamic. Molecular dynamics (MD) simulations can provide a more realistic picture of the ligand-receptor complex by simulating the movements of atoms over time.[11][20]

Assessing Binding Stability and Conformational Changes

MD simulations are particularly useful for:

-

Validating docking poses: An unstable docking pose will often dissociate from the binding site during an MD simulation.

-

Identifying key stable interactions: Analyzing the trajectory of the simulation can reveal which hydrogen bonds and other interactions are maintained over time.

-

Observing protein conformational changes: Ligand binding can induce changes in the protein's shape, which can be captured by MD simulations.

Experimental Protocol: Molecular Dynamics Simulation of a Ligand-Protein Complex

-

System Setup: Place the docked ligand-protein complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Equilibration: Gradually heat the system to the desired temperature and allow the pressure to equilibrate.

-

Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample relevant conformational states.

-

Trajectory Analysis: Analyze the simulation trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and ligand-protein interaction energies.

Section 5: Predicting Drug-Likeness and Toxicity (ADMET)

A potent compound is not necessarily a good drug. Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.[21] Numerous in silico models are available to predict these properties.[22][23][24]

Key ADMET Parameters for In Silico Prediction

-

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are commonly predicted.

-

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important.

-

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes can guide chemical modifications to improve metabolic stability. The 3-hydroxyl group in our scaffold is a potential site for glucuronidation.

-

Excretion: Predictions of renal clearance can be informative.

-

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Data Presentation: Predicted ADMET Properties

| Compound ID | LogP | Aqueous Solubility (logS) | BBB Permeant? | hERG Inhibitor? | Ames Mutagenic? |

| Lead-01 | 2.8 | -3.5 | Yes | Low Risk | No |

| Deriv-03 | 2.5 | -3.2 | Yes | Low Risk | No |

| Deriv-04 | 4.5 | -5.1 | No | High Risk | No |

Table 2: Example In Silico ADMET Prediction Results

Section 6: Integrated Modeling Workflow and Decision Making

The power of in silico modeling lies in the integration of these various techniques into a cohesive workflow that informs decision-making at each stage of the drug discovery process.

Integrated In Silico Workflow

Caption: Integrated In Silico Drug Discovery Workflow

This iterative process, where computational predictions guide the selection of a small number of high-potential compounds for synthesis and in vitro testing, dramatically enhances the efficiency and success rate of drug discovery campaigns. The insights gained from in vitro assays can then be used to refine the in silico models, creating a virtuous cycle of design, prediction, and validation.

Conclusion

The in silico modeling of this compound derivatives offers a powerful paradigm for the rational design of novel therapeutics. By strategically employing a suite of computational tools, from molecular docking and QSAR to molecular dynamics and ADMET prediction, researchers can navigate the vast chemical space of quinoline derivatives with greater precision and efficiency. This guide has outlined a robust, field-proven workflow, emphasizing the causal reasoning behind key methodological choices. The successful application of these in silico strategies will undoubtedly accelerate the discovery and development of the next generation of quinoline-based medicines.

References

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (URL: [Link])

-

Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding - PMC - NIH. (URL: [Link])

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (URL: [Link])

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH. (URL: [Link])

-

3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem - NIH. (URL: [Link])

-

Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - NIH. (URL: [Link])

-

Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. (URL: [Link])

-

Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding - PubMed. (URL: [Link])

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC - NIH. (URL: [Link])

-

The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (URL: [Link])

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (URL: [Link])

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

-

In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PubMed Central. (URL: [Link])

-

In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors - ResearchGate. (URL: [Link])

-

Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase - MDPI. (URL: [Link])

-

Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors - Research Journal of Pharmacy and Technology. (URL: [Link])

-

ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PubMed Central. (URL: [Link])

-

Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a - Semantic Scholar. (URL: [Link])

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - ResearchGate. (URL: [Link])

-

Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed. (URL: [Link])

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - MDPI. (URL: [Link])

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - ResearchGate. (URL: [Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

-

Biological activities of quinoline derivatives - PubMed. (URL: [Link])

-

The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. (URL: [Link])

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (URL: [Link])

-

Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives - MDPI. (URL: [Link])

-

Bioisosteres of Common Functional Groups. (URL: [Link])

-

New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - PMC. (URL: [Link])

-

Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | Mahantheshappa | European Journal of Chemistry. (URL: [Link])

-

Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking - ResearchGate. (URL: [Link])

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (URL: [Link])

-

Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC - NIH. (URL: [Link])

-

In Silico Exploration of Aryl Halides Analogues as Checkpoint Kinase 1 Inhibitors by Using 3D QSAR, Molecular Docking Study, and ADMET Screening - PubMed Central. (URL: [Link])

-

Bioisosteric Replacement Strategies - SpiroChem. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])

-

New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - ResearchGate. (URL: [Link])

-

QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB) - International Journal of Multidisciplinary Research and Development. (URL: [Link])

-

3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem. (URL: [Link])

-

A Guide to In Silico Drug Design - PMC - PubMed Central. (URL: [Link])

-

CH103 - Chapter 7: Chemical Reactions in Biological Systems - Chemistry. (URL: [Link])

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - MDPI. (URL: [Link])

-

In Silico models what to do, what not to do - YouTube. (URL: [Link])

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]

- 4. Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 15. In Silico Exploration of Aryl Halides Analogues as Checkpoint Kinase 1 Inhibitors by Using 3D QSAR, Molecular Docking Study, and ADMET Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | European Journal of Chemistry [eurjchem.com]

Biodegradation pathway of quinolinol compounds

An In-depth Technical Guide to the Biodegradation Pathways of Quinolinol Compounds

Introduction

Quinolinol compounds, and their parent structure quinoline, are nitrogen-containing heterocyclic aromatic compounds. They are prevalent in industrial waste streams, particularly from coking plants, chemical synthesis, and pharmaceutical manufacturing. Due to their inherent toxicity, mutagenicity, and carcinogenicity, their presence in the environment poses a significant risk to ecosystems and human health. While physical and chemical remediation methods exist, they often suffer from high costs and the potential for generating secondary pollutants. Biological treatment, or bioremediation, has emerged as a promising, cost-effective, and environmentally benign technology for the removal of these recalcitrant pollutants.[1]

This guide provides a comprehensive technical overview of the microbial degradation of quinolinol compounds. It is intended for researchers, scientists, and drug development professionals engaged in environmental biotechnology, microbiology, and pharmacology. We will explore the intricate enzymatic pathways elucidated in various microorganisms, delve into the genetic basis of these catabolic capabilities, and provide field-proven methodologies for studying these complex biological processes.

Aerobic Biodegradation Pathways of Quinoline

Under aerobic conditions, the microbial degradation of quinoline is initiated by an oxidative attack, typically hydroxylation, which destabilizes the aromatic ring system and facilitates subsequent cleavage. Bacteria have evolved several sophisticated pathways to mineralize quinoline, with two being predominantly characterized: the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway.[1][2] A common initial step in nearly all reported aerobic pathways is the hydroxylation of quinoline at the C-2 position to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2(1H)-quinolinone.[1][3]

The 8-Hydroxycoumarin Pathway

This pathway is frequently observed in Pseudomonas species, such as Pseudomonas putida.[4] It involves the sequential hydroxylation of the pyridine ring followed by its cleavage.

Key Intermediates:

-

Quinoline

-

2-Hydroxyquinoline (2(1H)-Quinolinone) : The initial hydroxylation product.[4]

-

2,8-Dihydroxyquinoline : A second hydroxylation event occurs at the C-8 position.[4]

-

8-Hydroxycoumarin : Formed via the cleavage of the C-N bond in the pyridine ring, releasing ammonia.[4]

-

2,3-Dihydroxyphenylpropionic Acid : Results from the hydrolytic cleavage of the lactone ring of 8-hydroxycoumarin.[5]

-

Downstream Metabolism : The resulting dihydroxylated aromatic compound is then susceptible to ring cleavage by dioxygenases, funneling the products into the central carbon metabolism, typically the Tricarboxylic Acid (TCA) cycle.[1]

Caption: Simplified anaerobic biodegradation pathways of quinoline.

Key Microorganisms and Enzymology

A diverse range of bacteria capable of utilizing quinoline as a sole source of carbon, nitrogen, and energy have been isolated from various environments. [6] Prominent Quinoline-Degrading Genera:

-

Pseudomonas : Frequently cited, with species like P. putida and P. aeruginosa being potent degraders, often utilizing the 8-hydroxycoumarin pathway. [4][7]* Rhodococcus : Gram-positive bacteria known for their broad metabolic capabilities, including the degradation of quinoline via multiple pathways simultaneously. [6][8]* Comamonas : Known to employ both the 8-hydroxycoumarin and the 5,6-dihydroxy-2(1H)-quinolinone pathways. [2]* Burkholderia , Bacillus , and Ochrobactrum have also been identified as effective quinoline degraders. [2][9]

Key Enzymes in Quinoline Catabolism

The degradation of the stable quinoline ring is catalyzed by specialized and powerful enzymes, primarily oxidoreductases.

3.1.1 Quinoline Oxidoreductases

The initial, crucial hydroxylation of quinoline is often catalyzed by a class of complex molybdo-iron/sulfur flavoproteins. [10]* Example : Quinoline 2-oxidoreductase from Comamonas testosteroni 63 is a heterotrimeric enzyme (subunits of 87, 32, and 22 kDa).

-

Cofactors : It contains FAD, molybdenum (in the form of molybdopterin cytosine dinucleotide), and iron-sulfur clusters in a 2:2:8:8 ratio. [10]This complex cofactor arrangement is essential for mediating the electron transfer required for the hydroxylation reaction.

3.1.2 Rieske Non-Heme Iron Oxygenases

Rieske oxygenases are multi-component enzyme systems critical for many aromatic hydrocarbon degradation pathways. [11][12]They catalyze the dihydroxylation of aromatic rings.

-

Structure : These enzymes typically consist of two or three components: a flavoprotein reductase , a small iron-sulfur ferredoxin , and a terminal oxygenase . [13]* Mechanism : The reductase transfers electrons from NAD(P)H to the ferredoxin, which in turn reduces the terminal oxygenase component. The activated oxygenase, which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center, then catalyzes the insertion of both atoms of molecular oxygen into the substrate. [12][13]* Role in Quinoline Degradation : Enzymes like 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase, which hydroxylates the benzene ring, are examples of this class. [10]

Genetic Organization

The genes encoding these catabolic enzymes are often clustered together in operons on the bacterial chromosome or on plasmids. [14]* Example: Pseudomonas putida 86 : A gene cluster involved in quinoline degradation has been characterized. It includes the genes qorMSL (encoding the subunits of quinoline 2-oxidoreductase) and oxoO and oxoR (encoding the oxygenase and reductase components of 1H-2-oxoquinoline 8-monooxygenase, respectively). [15]* Regulation : The expression of these genes is typically inducible by quinoline or its early metabolites. A transcriptional regulator, oxoS (a XylS-type protein), has been identified upstream of the oxoO gene, controlling the induction of the pathway. [15]

Quantitative Insights: Degradation Kinetics

The rate of quinoline biodegradation is influenced by factors such as substrate concentration, microbial strain, pH, and temperature. At high concentrations, quinoline often exhibits substrate inhibition, a phenomenon where the degradation rate decreases as the substrate concentration surpasses an optimal level. This behavior is well-described by the Haldane kinetic model .

| Microbial Strain | Vmax / qmax | Ks (mg/L) | Ki (mg/L) | Reference |

| Burkholderia pickttii | 0.44 h⁻¹ (vmax) | 166.7 | 650 | [9] |

| Comamonas acidovorans DSM 6426 | 0.48 h⁻¹ (µmax) | < 1.45 | 69 | [16] |

| Ochrobactrum sp. C2 | 0.08 h⁻¹ (Vmax) | 131.5 | 183.1 | [2] |

| Bacillus sp. LH-1 | 0.529 h⁻¹ (qmax) | 110.06 | 727.73 | [17] |

Table 1: Comparative Kinetics of Quinoline Biodegradation. Vmax/qmax: maximum degradation rate; Ks: half-saturation constant; Ki: inhibition constant.

The causality behind this inhibition lies in the toxicity of quinoline to the microbial cells at high concentrations, potentially disrupting membrane integrity or inhibiting key cellular enzymes. The kinetic parameters are crucial for designing and optimizing bioreactors for wastewater treatment, as they help determine the optimal substrate loading rate to maximize removal efficiency while avoiding toxic effects. [9]

Experimental Methodologies

Studying the biodegradation of quinolinol compounds requires a multidisciplinary approach, combining microbiology, analytical chemistry, and molecular biology. The protocols described below represent self-validating systems for obtaining reliable and reproducible data.

Protocol: Isolation and Enrichment of Quinolinol-Degrading Microorganisms

Rationale: The primary objective is to selectively cultivate microorganisms from a contaminated environment that can utilize quinoline as a sole source of carbon and nitrogen, thereby isolating potent degraders.

Step-by-Step Methodology:

-

Sample Collection: Collect soil or sludge samples from a site with a history of contamination (e.g., a former coking plant or industrial wastewater treatment facility).

-

Enrichment Culture: a. Prepare a sterile Mineral Salts Medium (MSM). The composition must provide all essential elements except for carbon and nitrogen. b. Add the collected environmental sample (e.g., 5 g of soil) to 100 mL of MSM in a 250 mL flask. c. Supplement the medium with quinoline (e.g., 100 mg/L) as the sole carbon and nitrogen source. d. Incubate the flask on a rotary shaker (e.g., 180 rpm) at a controlled temperature (e.g., 30°C). [1]3. Sub-culturing: After a period of incubation (e.g., 7 days), transfer an aliquot (e.g., 10 mL) of the culture to a fresh flask of MSM with quinoline. Repeat this process 4-5 times. This selective pressure enriches for microorganisms adapted to quinoline degradation. [1]4. Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture. b. Plate the dilutions onto solid MSM agar plates containing quinoline. Quinoline can be supplied by placing a few crystals on the lid of the petri dish, allowing it to sublime and serve as the sole carbon/nitrogen source for the growing colonies. c. Incubate the plates until distinct colonies appear.

-

Purification and Identification: a. Pick individual colonies and re-streak them onto fresh plates to ensure purity. b. Identify the isolated strains using morphological characterization and molecular techniques, such as 16S rRNA gene sequencing.

Caption: Workflow for the isolation of quinolinol-degrading bacteria.

Protocol: Metabolite Extraction from Bacterial Cultures for LC-MS Analysis

Rationale: To accurately identify and quantify the transient intermediates of a degradation pathway, metabolites must be efficiently extracted from the culture medium while quenching metabolic activity to prevent artifact formation. This protocol is designed for both extracellular and intracellular metabolites.

Step-by-Step Methodology:

-

Culture Sampling: At various time points during the degradation experiment, withdraw an aliquot of the bacterial culture (e.g., 5 mL).

-